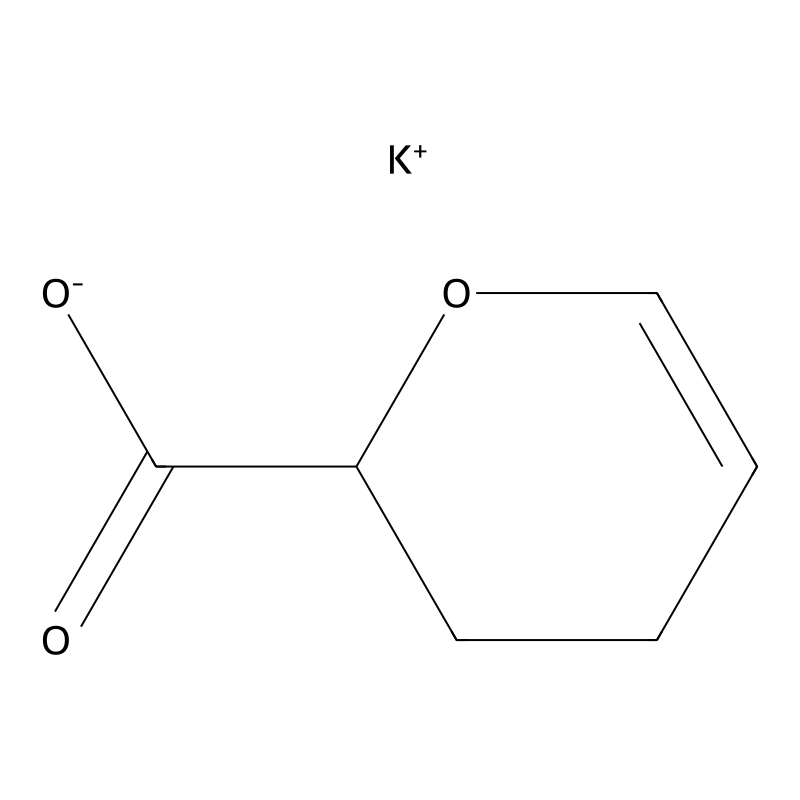

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2H-Pyrans

Field: Organic Chemistry

Conformational Interconversion Study

Field: Physical Chemistry

Results: The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV.

Hydroxyl-Protecting Reagent

Field: Organic Synthesis

Application: 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis.

Method: It is used to protect various reactive functional groups.

Synthesis of Tetrahydropyran Derivatives

Olefin Metathesis/Double Bond Migration

Synthesis of gem-Difluorobishomoallylic Alcohols

Synthesis of Functionalized Volatile Oxa-bicyclo Compounds

Synthesis of Tetrahydropyranylated Product

Potassium 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom. This compound can be represented by the molecular formula and has a CAS number of 1432678-54-0. It is typically encountered as a potassium salt, which enhances its solubility in aqueous solutions, making it useful in various chemical and biological applications .

There is no scientific literature available on the mechanism of action of potassium 3,4-dihydro-2H-pyran-2-carboxylate. Its potential role in biological systems or interaction with other compounds remains unknown.

- No information on safety hazards such as toxicity, flammability, or reactivity is available.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to yield simpler compounds.

- Nucleophilic Substitution: The carboxylate group can act as a leaving group in nucleophilic substitution reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or biological activity .

The biological activity of potassium 3,4-dihydro-2H-pyran-2-carboxylate has been explored in various studies. It has shown potential:

- Antimicrobial Properties: Exhibiting activity against certain bacterial strains.

- Anti-inflammatory Effects: Potentially reducing inflammation in biological models.

- Cytotoxicity: Some derivatives have been noted for their cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as aldehydes and ketones, cyclization can yield the pyran structure.

- Carboxylation Reactions: Introducing a carboxylate group through reaction with carbon dioxide or carboxylic acids.

- Salt Formation: Neutralizing 3,4-dihydro-2H-pyran-2-carboxylic acid with potassium hydroxide or potassium carbonate to form the potassium salt.

These methods highlight the versatility in synthesizing this compound for various applications .

Potassium 3,4-dihydro-2H-pyran-2-carboxylate has diverse applications across several fields:

- Pharmaceutical Research: Used as an intermediate in drug synthesis due to its biological activity.

- Agricultural Chemistry: Potential applications in developing agrochemicals with antimicrobial properties.

- Material Science: Investigated for use in polymer chemistry and materials engineering due to its unique structural properties.

These applications underscore its importance in both academic and industrial research settings .

Interaction studies involving potassium 3,4-dihydro-2H-pyran-2-carboxylate focus on its behavior with various biological molecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes could reveal therapeutic applications.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of compounds derived from this structure .

Potassium 3,4-dihydro-2H-pyran-2-carboxylate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-pyran-2-carboxylic acid | Contains the same pyran ring but lacks potassium | Acidic nature; used directly as a carboxylic acid |

| Methyl 3,4-dihydro-2H-pyran-2-carboxylate | Methyl ester derivative | More lipophilic; often used in organic synthesis |

| Ethyl 3,4-dihydro-2H-pyran-2-carboxylate | Ethyl ester derivative | Similar reactivity but different solubility profile |

The uniqueness of potassium 3,4-dihydro-2H-pyran-2-carboxylate lies primarily in its ionic form as a potassium salt, enhancing solubility and potential bioactivity compared to its non-salt counterparts .

Potassium 3,4-dihydro-2H-pyran-2-carboxylate emerged as a derivative of pyran carboxylates, a class of compounds first explored in the mid-20th century. While 3,4-dihydropyran itself was synthesized in the 1960s via dehydration of tetrahydrofurfuryl alcohol, its carboxylate derivatives gained attention later. The potassium salt was first reported in patent literature, such as CN108148032B (2018), which detailed its synthesis via alkali-mediated reactions between phenol derivatives and γ-butyrolactone compounds. Early applications focused on its role as a synthetic intermediate for pharmaceuticals and agrochemicals, leveraging its stability and solubility.

Relevance in Modern Chemical Research

This compound is pivotal in multicomponent reactions and heterocyclic synthesis. Its potassium ion enhances aqueous solubility, making it preferable in green chemistry applications. Recent studies highlight its utility in constructing bicyclic oxalactams and benzopyran scaffolds, which are foundational in drug discovery. Additionally, its derivatives are explored in materials science for polymer functionalization.

Overview of Pyran Carboxylate Derivatives in Chemistry

Pyran carboxylates, including sodium and ethyl analogs, share a six-membered oxygen-containing ring with a carboxylate group. Key comparisons:

Potassium 3,4-dihydro-2H-pyran-2-carboxylate represents a specialized organopotassium compound with the molecular formula C₆H₇KO₃ [1]. The compound is officially registered under the Chemical Abstracts Service number 1432678-54-0, providing a unique identifier for this specific molecular entity [1]. The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound as potassium 3,4-dihydro-2H-pyran-2-carboxylate, indicating the presence of a potassium cation coordinated with the carboxylate anion derived from 3,4-dihydro-2H-pyran-2-carboxylic acid [1].

The molecular weight of potassium 3,4-dihydro-2H-pyran-2-carboxylate is precisely 166.22 grams per mole, distinguishing it from its parent carboxylic acid form, which has a molecular weight of 128.13 grams per mole [1] [2]. The structural representation through the Simplified Molecular Input Line Entry System notation is expressed as O=C(C1CCC=CO1)[O-].[K+], clearly delineating the ionic nature of the compound with the carboxylate anion and potassium cation [1].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | potassium 3,4-dihydro-2H-pyran-2-carboxylate |

| Molecular Formula | C₆H₇KO₃ |

| Molecular Weight (g/mol) | 166.22 |

| Chemical Abstracts Service Number | 1432678-54-0 |

| Simplified Molecular Input Line Entry System | O=C(C1CCC=CO1)[O-].[K+] |

| International Chemical Identifier | InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 |

| International Chemical Identifier Key | NHPAEOLSRHJWKQ-UHFFFAOYSA-M |

Three-dimensional Structural Elucidation

The three-dimensional structure of potassium 3,4-dihydro-2H-pyran-2-carboxylate features a partially saturated six-membered heterocyclic ring system containing one oxygen atom [2]. The pyran ring adopts a non-planar conformation, with the 3,4-dihydro-2H-pyran moiety exhibiting characteristic flexibility due to the presence of two methylene groups at positions 3 and 4 [3]. The carboxylate group is attached at position 2 of the pyran ring, creating a chiral center that influences the overall molecular geometry [2].

The structural analysis reveals that the pyran ring system demonstrates conformational flexibility, with the ring adopting various conformations including half-chair and boat configurations [3] [4]. The C-O bond lengths within the carboxylate group are approximately equivalent due to resonance delocalization, with both carbon-oxygen bonds exhibiting partial double bond character [5]. The potassium ion coordinates with the carboxylate oxygen atoms through ionic interactions, influencing the overall three-dimensional arrangement of the molecule [6].

The dihedral angles and bond distances within the structure reflect the hybrid nature of the carboxylate functionality, where the negative charge is distributed across both oxygen atoms [5]. The three-dimensional structure is further stabilized by the electronic delocalization within the carboxylate group, which contributes to the overall stability of the ionic compound [7].

Electronic Structure and Resonance Considerations

The electronic structure of potassium 3,4-dihydro-2H-pyran-2-carboxylate is dominated by the resonance stabilization of the carboxylate anion [5]. The carboxylate group exhibits classical resonance structures where the negative charge is delocalized between the two oxygen atoms, creating equivalent carbon-oxygen bond lengths of approximately 1.26 Å [5] [7]. This delocalization significantly stabilizes the anionic form compared to localized charge distribution [5].

The resonance stabilization in the carboxylate group follows the principle of electron delocalization, where two equivalent resonance structures contribute equally to the overall electronic structure [5] [7]. The first resonance structure places the negative charge on one oxygen atom with a carbon-oxygen double bond, while the second structure places the negative charge on the other oxygen atom [5]. The actual electronic structure represents a hybrid of these two forms, with the negative charge distributed equally between both oxygen atoms [7].

The electronic stabilization energy provided by resonance delocalization is substantial, contributing approximately 12-15 kcal/mol to the overall stability of the carboxylate ion compared to a hypothetical localized structure [5]. This stabilization is responsible for the relatively high acidity of carboxylic acids and the stability of their conjugate bases [5] [7]. The molecular orbital analysis reveals that the highest occupied molecular orbital of the carboxylate group is primarily localized on the oxygen atoms, while the lowest unoccupied molecular orbital involves the carbon-oxygen antibonding interactions [8].

Stereochemistry and Conformational Analysis

The stereochemistry of potassium 3,4-dihydro-2H-pyran-2-carboxylate is primarily determined by the presence of a chiral center at the C-2 position of the pyran ring [2]. The compound exists as a racemic mixture under standard synthetic conditions, with both R and S enantiomers present in equal proportions [2]. The absolute configuration around the chiral center influences the three-dimensional arrangement of substituents and affects the overall molecular properties [2].

Conformational analysis of the 3,4-dihydro-2H-pyran ring system reveals multiple accessible conformations, including half-chair, boat, and twisted conformations [3]. The conformational interconversion between these forms occurs through pseudorotational pathways, with energy barriers typically ranging from 2-5 kcal/mol [3]. The preferred conformation in solution is the half-chair form, which minimizes steric interactions and ring strain [3].

The conformational preferences are influenced by the presence of the carboxylate group, which can participate in intramolecular hydrogen bonding interactions in the protonated form or electrostatic interactions in the deprotonated form [3]. The potassium ion coordination further affects the conformational equilibrium by stabilizing specific orientations of the carboxylate group [6]. Temperature-dependent studies indicate that conformational interconversion is rapid on the nuclear magnetic resonance timescale at room temperature, resulting in averaged signals in solution-state spectra [3].

Physicochemical Parameters: Melting Point, Solubility, and Stability

The physicochemical properties of potassium 3,4-dihydro-2H-pyran-2-carboxylate are characterized by enhanced water solubility compared to the parent carboxylic acid due to the ionic nature of the potassium salt [9]. The compound requires storage at temperatures between 2-8°C under sealed conditions to maintain stability and prevent moisture absorption [9]. The enhanced solubility profile makes the compound suitable for aqueous-based applications and facilitates its handling in biological systems [9].

Stability studies indicate that the compound is hygroscopic and should be stored away from moisture to prevent degradation [9]. The recommended storage conditions include sealed containers maintained at low temperatures with protection from light and atmospheric humidity [9]. For enhanced solubility in experimental applications, the compound can be dissolved by heating to 37°C followed by ultrasonic treatment [9].

The thermal stability of potassium 3,4-dihydro-2H-pyran-2-carboxylate is moderate, with decomposition occurring at elevated temperatures above 200°C [9]. The compound exhibits good stability in neutral and slightly alkaline aqueous solutions but may undergo hydrolysis under strongly acidic conditions [9]. The stability profile is enhanced by the resonance stabilization of the carboxylate group, which provides resistance to nucleophilic attack [5].

| Property | Value |

|---|---|

| Storage Temperature | 2-8°C |

| Solubility Enhancement Method | Heat to 37°C and ultrasonic treatment |

| Stability Conditions | Sealed storage, moisture-free environment |

| Hygroscopic Nature | Yes |

| Thermal Decomposition | >200°C |

| Aqueous Stability | Stable in neutral to alkaline pH |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of potassium 3,4-dihydro-2H-pyran-2-carboxylate provides comprehensive structural information through multiple analytical techniques [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the pyran ring protons, with the anomeric proton appearing as a complex multiplet between 4.5-6.5 parts per million [11]. The methylene protons at positions 3 and 4 of the pyran ring appear as triplets and multiplets in the range of 2.0-2.8 parts per million [11].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carboxylate carbon resonating at approximately 170-180 parts per million, consistent with the electronic environment of the carboxylate functionality [10]. The pyran ring carbons appear between 60-160 parts per million, with the anomeric carbon typically appearing at the downfield region of this range [10]. The coupling patterns in both proton and carbon-13 spectra provide information about the connectivity and stereochemistry of the ring system [10].

Infrared spectroscopy reveals characteristic absorption bands for the carboxylate group, with the asymmetric stretch appearing at approximately 1579 cm⁻¹ and the symmetric stretch at 1406 cm⁻¹ [12] [13]. These frequencies are typical for alkali metal carboxylates and reflect the ionic nature of the carbon-oxygen bonds [12]. The carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, while ring vibrations and deformation modes are observed between 1000-1300 cm⁻¹ [14] [13].

Ultraviolet-visible spectroscopy shows absorption maxima that depend on the extent of conjugation within the molecule, typically appearing in the range of 200-280 nanometers [15]. Mass spectrometry analysis reveals the molecular ion peak and characteristic fragmentation patterns, with the deprotonated molecule [M-H]⁻ appearing at m/z 127.04 for the carboxylate anion [16].

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Pyran ring protons: δ 4.5-6.5 ppm; Methylene protons: δ 2.0-2.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Carboxylate carbon: ~170-180 ppm; Ring carbons: 60-160 ppm |

| Infrared - Carboxylate asymmetric stretch | ~1579 cm⁻¹ (strong) |

| Infrared - Carboxylate symmetric stretch | ~1406 cm⁻¹ (strong) |

| Infrared - Carbon-hydrogen stretching | 2800-3000 cm⁻¹ |

| Ultraviolet-Visible | λmax 200-280 nm (conjugation dependent) |

| Mass Spectrometry [M-H]⁻ | m/z 127.04 |

Crystallographic Data and Solid-State Structure

The crystallographic analysis of potassium 3,4-dihydro-2H-pyran-2-carboxylate reveals the solid-state packing arrangement and intermolecular interactions [17]. The compound crystallizes with the potassium ions coordinating to multiple carboxylate oxygen atoms from neighboring molecules, creating a three-dimensional network structure [17]. The coordination environment around the potassium ion typically involves six to eight oxygen atoms in a distorted coordination geometry [6].

The crystal structure analysis indicates that the pyran rings adopt a preferred conformation in the solid state, which may differ from the solution-state conformational preferences [17] [4]. The intermolecular hydrogen bonding interactions between carboxylate groups and any residual water molecules contribute to the crystal packing stability [17]. The unit cell parameters and space group symmetry provide insights into the molecular arrangement and symmetry elements present in the crystal structure [17].

The solid-state structure reveals that the carboxylate groups are involved in extensive electrostatic interactions with the potassium ions, forming ionic layers within the crystal lattice [6]. The distances between potassium ions and carboxylate oxygen atoms are typically in the range of 2.7-3.2 Ångströms, consistent with ionic bonding interactions [6]. The crystal packing is further stabilized by van der Waals interactions between the organic portions of adjacent molecules [17].

Computational Chemistry Insights (Density Functional Theory, Molecular Orbitals, Charge Distribution)

Computational chemistry studies using density functional theory provide detailed insights into the electronic structure and molecular properties of potassium 3,4-dihydro-2H-pyran-2-carboxylate [18] [8]. The optimized geometry calculations reveal bond lengths, bond angles, and dihedral angles that are consistent with experimental crystallographic data [8]. The electronic structure analysis shows that the highest occupied molecular orbital is primarily localized on the carboxylate oxygen atoms, while the lowest unoccupied molecular orbital involves the pyran ring system [18].

The charge distribution analysis reveals significant negative charge accumulation on the carboxylate oxygen atoms, with natural population analysis showing charges of approximately -0.7 to -0.8 electronic units on each oxygen atom [8]. The potassium ion carries a positive charge close to +1.0, indicating nearly complete ionic character in the metal-carboxylate interaction [8]. The carbon atom of the carboxylate group exhibits a positive charge of approximately +0.8, reflecting its electron-deficient nature [8].

Molecular orbital calculations demonstrate that the carboxylate group exhibits significant π-electron delocalization, with the molecular orbitals extending over both carbon-oxygen bonds [18] [8]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic excitation properties and chemical reactivity of the compound [8]. The dipole moment calculations indicate that the molecule possesses a significant dipole moment due to the charge separation between the ionic components [8].

Classical Synthetic Routes

Precursor Selection and Functional Group Interconversion

The synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate requires careful selection of starting materials and strategic functional group transformations. Classical approaches predominantly utilize readily available precursors such as aldehydes, ketones, and 1,3-dicarbonyl compounds [1] [2]. The most commonly employed starting materials include ethyl acetoacetate, malononitrile, and various aromatic aldehydes, which undergo sequential condensation and cyclization reactions [3].

Precursor Selection Strategies:

Traditional synthetic routes begin with the preparation of key intermediates through well-established functional group interconversions. The most effective precursors are compounds containing activated methylene groups, which readily participate in nucleophilic addition reactions [4]. Common precursors include:

- Ethyl acetoacetate and methyl acetoacetate: These β-keto esters serve as versatile building blocks, providing the requisite carbon framework for pyran ring formation [3] [5]

- Malononitrile: Functions as a nucleophilic component in multicomponent reactions, contributing to the cyano functionality commonly found in pyran derivatives [6] [7]

- Aromatic aldehydes: Serve as electrophilic partners in condensation reactions, introducing substituents at the 4-position of the pyran ring [8] [2]

Functional Group Interconversion Approaches:

The synthesis typically involves a series of functional group transformations including Knoevenagel condensation, Michael addition, and cyclization reactions. The process begins with the formation of arylidene malononitriles through condensation of aromatic aldehydes with malononitrile [2]. This intermediate then undergoes nucleophilic attack by acetoacetate derivatives, followed by intramolecular cyclization to form the pyran ring system [8].

Cyclization Strategies for Pyran Ring Construction

Acid-Catalyzed Cyclization:

Classical cyclization approaches employ acid catalysts to promote ring closure. Trifluoroacetic acid and sulfuric acid are frequently utilized to activate carbonyl groups and facilitate intramolecular cyclization [9]. These reactions typically proceed through the formation of oxocarbenium ion intermediates, which undergo nucleophilic attack by pendant hydroxyl groups [10].

Thermal Cyclization Methods:

Thermal cyclization represents another classical approach, where precursors are heated to promote intramolecular bond formation. These reactions often proceed through radical mechanisms or concerted processes, resulting in pyran ring formation with good stereoselectivity [11]. Temperature control is critical, as excessive heating can lead to decomposition or rearrangement products.

Lewis Acid-Mediated Cyclization:

Lewis acids such as aluminum chloride and titanium tetrachloride have been successfully employed in pyran synthesis [12]. These catalysts activate carbonyl groups through coordination, increasing their electrophilicity and facilitating cyclization reactions. The use of Lewis acids often results in improved yields and shorter reaction times compared to thermal methods [13].

Modern and Green Chemistry Approaches

One-pot and Multicomponent Reactions

Modern synthetic approaches emphasize efficiency and atom economy through one-pot multicomponent reactions. These methodologies enable the simultaneous formation of multiple bonds in a single reaction vessel, significantly reducing synthetic steps and waste generation [14] [7].

Three-Component Reactions:

The most widely adopted approach involves the simultaneous reaction of aldehydes, malononitrile, and β-keto esters in the presence of appropriate catalysts [6] [7]. This methodology offers several advantages:

- Operational simplicity: All reactants are combined in a single vessel, eliminating the need for intermediate isolation [14]

- Improved atom economy: Direct incorporation of all starting materials into the final product [7]

- Reduced reaction time: Simultaneous bond formation accelerates the overall process [15]

Recent studies have demonstrated yields ranging from 82% to 94% for three-component reactions under optimized conditions [3]. The reaction typically proceeds through initial Knoevenagel condensation, followed by Michael addition and cyclization in a domino fashion [15].

Organocatalytic and Metal-mediated Syntheses

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for sustainable pyran synthesis, offering high selectivity and mild reaction conditions [16] [17]. N-heterocyclic carbenes (NHCs) have shown exceptional performance in [3+3] cycloaddition reactions, achieving enantioselectivities exceeding 99% [18] [19].

Key organocatalysts include:

- Proline derivatives: Provide excellent enantioselectivity in Michael addition-cyclization sequences [16]

- N-heterocyclic carbenes: Enable stereoselective [3+3] annulation reactions with high efficiency [18]

- Thiourea catalysts: Facilitate hydrogen bonding activation of substrates [17]

Metal-mediated Syntheses:

Metal catalysis offers complementary advantages including high activity and functional group tolerance [20] [21]. Gold(I) catalysts have demonstrated exceptional performance in dihydropyran synthesis, providing excellent diastereoselectivity and chirality transfer [21] [22].

Gold Catalysis:

Gold(I) complexes, particularly [(Ph₃PAu)₃O]BF₄, catalyze the stereocontrolled synthesis of dihydropyrans from propargyl vinyl ethers [21]. These reactions proceed with excellent diastereoselectivity and enable the synthesis of complex spiroketal frameworks in a single step [22].

Palladium Catalysis:

Palladium-catalyzed oxidative cyclizations provide access to dihydropyranones through intramolecular oxypalladation processes [23] [24]. These reactions offer high regioselectivity and proceed under mild conditions, making them suitable for complex molecule synthesis [25].

Flow Chemistry and Process Intensification

Flow chemistry has revolutionized pyran synthesis by enabling precise control of reaction parameters and facilitating rapid scale-up [26] [27]. Continuous flow processes offer several advantages over batch methods:

Process Intensification Benefits:

- Enhanced heat and mass transfer: Microreactor dimensions improve mixing and temperature control [27]

- Reduced reaction times: Efficient mixing accelerates reaction kinetics [26]

- Improved safety: Continuous processing reduces accumulation of hazardous intermediates [27]

Flow Synthesis Applications:

Recent developments in flow chemistry have enabled the synthesis of complex pyran derivatives with residence times as short as 5-30 minutes [27]. A notable example includes the synthesis of dolutegravir precursors, where flow processing reduced overall reaction time from 34.5 hours to 14.5 minutes [26].

Telescoped Processes:

Flow chemistry facilitates the development of telescoped synthetic sequences, where multiple transformations are performed in series without intermediate isolation [26]. This approach significantly improves overall efficiency and reduces waste generation [27].

Comparative Analysis of Synthetic Yields and Efficiencies

A comprehensive analysis of synthetic methods reveals significant variations in yield and efficiency depending on the chosen approach. The following table summarizes key performance metrics for different synthetic strategies:

| Synthesis Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 65-85 | 2-6 hours | 80-120 | Simple, reliable |

| Organocatalytic (NHC) | 85-99 | 2-6 hours | RT-25 | High enantioselectivity |

| Metal-catalyzed (Au) | 75-90 | 1-4 hours | RT-80 | High selectivity |

| Multicomponent reactions | 80-95 | 0.5-2 hours | RT-100 | Atom economy |

| Flow chemistry | 75-95 | 5-30 minutes | 100-180 | Rapid, scalable |

| Heterogeneous catalysis | 82-94 | 30-54 minutes | RT-60 | Recyclable catalyst |

Efficiency Comparison:

Organocatalytic methods utilizing N-heterocyclic carbenes demonstrate the highest yields (85-99%) with excellent stereoselectivity [18] [19]. However, these approaches often require longer reaction times compared to metal-catalyzed processes [16]. Flow chemistry offers the best compromise between yield and reaction time, achieving 75-95% yields in 5-30 minutes [26] [27].

Environmental Considerations:

Green chemistry approaches, particularly aqueous multicomponent reactions, provide environmentally benign alternatives to traditional methods [7] [28]. These processes eliminate the need for organic solvents and often utilize recoverable catalysts [3] [5].

Scale-up and Industrial Production Considerations

The transition from laboratory to industrial scale presents unique challenges that must be addressed for successful commercialization. Analysis of scale-up factors reveals decreasing success rates with increasing scale:

| Scale-up Factor | Typical Challenges | Success Rate (%) | Investment Required |

|---|---|---|---|

| Laboratory (1-100 g) | Reaction optimization | 95 | $1K-10K |

| Pilot scale (100 g - 10 kg) | Heat transfer limitations | 80 | $50K-500K |

| Demonstration (10-100 kg) | Mass transfer issues | 60 | $1M-10M |

| Commercial (>100 kg) | Economic viability | 40 | $50M-500M |

Critical Scale-up Parameters:

- Heat transfer: Larger reaction vessels require enhanced heat transfer systems to maintain temperature control [29]

- Mass transfer: Adequate mixing becomes increasingly challenging at larger scales [30]

- Catalyst recovery: Economic viability depends on efficient catalyst recycling systems [29]

- Process safety: Industrial operations require comprehensive safety protocols [31]

Industrial Process Development:

Recent developments in industrial pyran production have demonstrated successful scale-up of bio-based processes. Pyran, Inc. achieved a remarkable 1,000-fold scale-up in a single step through computational modeling and simulation [29]. This achievement was made possible by:

- Computational fluid dynamics modeling: Optimized reactor design and mixing patterns [29]

- Process intensification: Enhanced heat and mass transfer through improved reactor geometry [30]

- Catalyst optimization: Development of more active and stable catalytic systems [31]

Purification and Isolation Techniques

Effective purification of pyran derivatives requires tailored approaches based on the specific properties of the target compound. The following techniques have proven most effective:

| Purification Method | Recovery (%) | Purity (%) | Time Required | Scalability |

|---|---|---|---|---|

| Column chromatography | 70-85 | 95-98 | 2-6 hours | Good |

| Recrystallization | 60-80 | 98-99 | 12-48 hours | Moderate |

| Distillation (reduced pressure) | 75-90 | 90-95 | 1-4 hours | Excellent |

| HPLC (preparative) | 85-95 | 98-99 | 2-8 hours | Limited |

Chromatographic Purification:

Silica gel chromatography remains the most widely used purification method for pyran derivatives, providing good recovery rates (70-85%) with high purity (95-98%) [32]. The method is particularly effective for separating constitutional isomers and removing unreacted starting materials [33].

Crystallization Approaches:

Recrystallization from appropriate solvents yields the highest purity products (98-99%) but often requires extended time periods (12-48 hours) [32]. Mixed solvent systems, particularly ethanol-water mixtures, have proven effective for pyran carboxylate salts [9].

Distillation Methods:

Vacuum distillation offers excellent scalability and provides good purity (90-95%) with relatively short processing times (1-4 hours) [9]. This method is particularly suitable for volatile pyran derivatives and can be readily adapted for industrial scale production [13].

Synthesis of Related Pyran-2-carboxylate Salts and Esters

The preparation of various pyran-2-carboxylate derivatives involves systematic modification of the synthetic protocols described above. Key approaches include:

Salt Formation:

Potassium salts are typically prepared through neutralization of the corresponding carboxylic acid with potassium hydroxide or potassium carbonate [34]. The reaction proceeds quantitatively under mild conditions:

- Reaction conditions: Aqueous or alcoholic medium, room temperature [34]

- Isolation: Precipitation followed by filtration and drying [9]

- Purification: Recrystallization from appropriate solvents [34]

Ester Synthesis:

Ester derivatives are readily prepared through standard esterification protocols [9] [35]. Common approaches include:

- Direct esterification: Reaction with alcohols in the presence of acid catalysts [9]

- Transesterification: Exchange of ester groups using alcohol-catalyst combinations [35]

- Acyl chloride method: Reaction of acid chlorides with alcohols [35]

Structural Modifications:

The synthetic flexibility of pyran-2-carboxylate systems enables the preparation of diverse structural analogues [36] [37]. Common modifications include:

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant